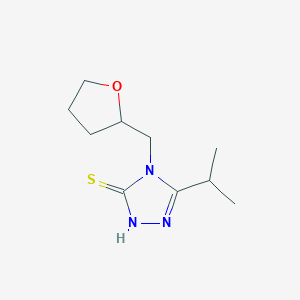

5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound with a complex structure that includes a triazole ring, a tetrahydrofuran moiety, and an isopropyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the triazole ring through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tetrahydrofuran-2-ylmethyl group. The isopropyl group is then added through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity.

化学反応の分析

Reactivity at the Thiol Group

The thiol (-SH) moiety participates in several key reactions:

a. Alkylation

- Reaction with alkyl halides (e.g., methyl iodide, benzyl chloride) produces S-alkylated derivatives: Triazole SH+R X→Triazole SR+HX

b. Oxidation to Disulfides

- Under oxidative conditions (e.g., H₂O₂ or I₂), the thiol forms disulfide bonds: 2Triazole SHoxidantTriazole S S Triazole

c. Acylation

- Thiol reacts with acyl chlorides (e.g., acetyl chloride) to form thioesters: Triazole SH+RCOCl→Triazole S COR+HCl

Reactivity of the Triazole Ring

The 1,2,4-triazole ring undergoes electrophilic substitution and coordination chemistry:

a. Electrophilic Substitution

- Nitration or halogenation occurs at the 5-position of the triazole ring under acidic conditions : Triazole+HNO3→5 Nitro triazole derivative

b. Metal Coordination

- The triazole nitrogen and thiol sulfur act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺):

Derivatization via Schiff Base Formation

The thiol group reacts with aldehydes to form Schiff bases, enhancing biological activity :Triazole SH+R CHO→Triazole S CH N R

Stability and Degradation

科学的研究の応用

5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe due to its unique structure.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of 5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiol group can form covalent bonds with certain proteins, affecting their function. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability.

類似化合物との比較

Similar Compounds

- 4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

- 5-isopropyl-4H-1,2,4-triazole-3-thiol

- 5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole

Uniqueness

5-isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its structural features. The presence of the tetrahydrofuran moiety and the isopropyl group in conjunction with the triazole ring and thiol group provides a distinct set of chemical and biological properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

生物活性

5-Isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a novel compound that has garnered interest in the scientific community due to its unique structural features and potential biological applications. This compound contains a triazole ring, a tetrahydrofuran moiety, and a thiol group, which contribute to its diverse biological activities.

The molecular formula of this compound is C₁₀H₁₇N₃OS, with a molecular weight of 227.33 g/mol. The compound exhibits properties typical of triazole derivatives, including the ability to form hydrogen bonds and participate in redox reactions due to the presence of the thiol group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇N₃OS |

| Molecular Weight | 227.33 g/mol |

| CAS Number | 777879-18-2 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring can modulate enzyme activity by acting as a competitive inhibitor, while the thiol group can form covalent bonds with specific proteins, altering their function. The tetrahydrofuran moiety enhances the solubility and bioavailability of the compound.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Properties

In vitro studies have demonstrated that derivatives of triazole compounds can exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound were evaluated for their efficacy against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. These studies reported varying degrees of cytotoxicity, with some derivatives showing IC50 values lower than traditional chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In studies involving peripheral blood mononuclear cells (PBMCs), it was found to significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6. The modulation of these cytokines suggests potential therapeutic applications in inflammatory diseases .

Study 1: Cytotoxicity Assessment

A study focused on evaluating the cytotoxic effects of various triazole derivatives found that compounds structurally related to this compound exhibited selective cytotoxicity towards melanoma cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency compared to control treatments .

Study 2: Anti-inflammatory Effects

Another investigation assessed the impact of triazole derivatives on cytokine production in PBMC cultures stimulated with lipopolysaccharides (LPS). The results showed a reduction in TNF-α production by up to 60% at optimal concentrations (50 µg/mL), highlighting the anti-inflammatory potential of these compounds .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other triazole derivatives:

| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Anti-inflammatory Activity |

|---|---|---|---|

| 5-Isopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H... | Moderate | 10–30 µM | Significant |

| 4-(Tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole... | Low | >50 µM | Minimal |

| 5-Isopropyl-4H-1,2,4-triazole-3-thiol | High | 20–40 µM | Moderate |

特性

IUPAC Name |

4-(oxolan-2-ylmethyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3OS/c1-7(2)9-11-12-10(15)13(9)6-8-4-3-5-14-8/h7-8H,3-6H2,1-2H3,(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZSVWPJINCGHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1CC2CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。